molecular formula C7H15NO3 B119392 (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid CAS No. 101769-73-7

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid

Cat. No. B119392
M. Wt: 161.2 g/mol
InChI Key: AJNYQRXDVGKEIT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid, also known as HMB, is a metabolite of the essential amino acid leucine. It is a popular dietary supplement among athletes and bodybuilders due to its potential to enhance muscle growth, reduce muscle damage, and improve exercise performance.

Mechanism Of Action

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid is thought to work by activating the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in regulating muscle protein synthesis. It also appears to have anti-catabolic effects by reducing the activity of the ubiquitin-proteasome pathway, which is responsible for breaking down muscle proteins.

Biochemical And Physiological Effects

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has been shown to increase muscle protein synthesis and reduce muscle damage in response to exercise. It may also improve muscle function and reduce muscle wasting in various clinical populations. (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its beneficial effects on muscle health.

Advantages And Limitations For Lab Experiments

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid is a relatively safe and well-tolerated supplement, making it suitable for use in lab experiments. However, its effects may vary depending on the dose, duration of use, and individual characteristics of the participants. Additionally, (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid may interact with other supplements or medications, which should be taken into consideration when designing experiments.

Future Directions

There are several areas of future research that could further elucidate the potential benefits of (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid. These include investigating the optimal dose and duration of use, exploring its effects on different populations, such as women and older adults, and examining its potential synergistic effects with other supplements or medications. Additionally, further research is needed to fully understand the mechanisms underlying the beneficial effects of (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid on muscle health.
In conclusion, (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid is a promising dietary supplement with potential benefits for muscle growth, exercise performance, and muscle wasting. While more research is needed to fully understand its mechanisms of action and optimal use, the current evidence suggests that (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid may be a useful tool for promoting muscle health and function.

Synthesis Methods

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid can be synthesized via the enzymatic conversion of leucine by the enzyme α-ketoisocaproate dioxygenase. It can also be synthesized chemically by reacting α-ketoisocaproic acid with ethylene glycol in the presence of a catalyst.

Scientific Research Applications

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has been extensively studied for its potential benefits in muscle growth and exercise performance. It has been shown to increase muscle protein synthesis, reduce muscle damage, and improve muscle function in both trained and untrained individuals. (2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid has also been studied for its potential benefits in reducing muscle wasting in various clinical populations, including the elderly and individuals with chronic diseases.

properties

IUPAC Name

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNYQRXDVGKEIT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40906618
Record name N-(2-Hydroxyethyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid

CAS RN

101769-73-7
Record name L-Valine, N-(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101769737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40906618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.